molecular formula C24H51OP B147580 Trioctylphosphine oxide CAS No. 78-50-2

Trioctylphosphine oxide

Cat. No.: B147580
CAS No.: 78-50-2
M. Wt: 386.6 g/mol
InChI Key: ZMBHCYHQLYEYDV-UHFFFAOYSA-N
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Description

Trioctylphosphine oxide is an organophosphorus compound with the chemical formula ( \text{OP(C}8\text{H}{17})_3 ). It is a white, air-stable solid at room temperature and is known for its lipophilic properties. This compound is widely used as an extraction or stabilizing agent due to its ability to act as a Lewis base, thanks to the partial negative charge on the oxygen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctylphosphine oxide is typically prepared by the oxidation of trioctylphosphine. The trioctylphosphine itself is produced through the alkylation of phosphorus trichloride. The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide in solvents like chloroform or dichloromethane .

Industrial Production Methods: In industrial settings, this compound can be synthesized from sodium hypophosphite by performing a series of reactions including octene addition, trichlorosilane reduction, and hydrolysis. This method is advantageous due to its high yield, low cost, and moderate reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Trioctylphosphine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metal Extraction

One of the primary applications of TOPO is in the extraction of metals from aqueous solutions. Its high lipophilicity and polarity enable it to effectively bind to metal ions, making it an excellent extracting agent.

Uranium Extraction

TOPO has been extensively studied for its ability to transport uranium(VI) through liquid membranes. Research indicates that TOPO can facilitate the selective extraction of uranium from dilute solutions, which is crucial for nuclear waste management and recovery processes .

Extraction of Other Metals

TOPO is also employed for extracting other valuable metals such as lanthanides and gallium. A study demonstrated that mixtures of TOPO with carboxylic acids can significantly enhance extraction efficiencies. For instance, a TOPO:malonic acid mixture showed a loading capacity three orders of magnitude greater than conventional methods for gallium extraction from acidic chloride feedstock .

Nanotechnology Applications

TOPO plays a critical role in the synthesis and stabilization of quantum dots, which are semiconductor nanocrystals with unique optical properties.

Quantum Dot Synthesis

TOPO serves as both a solvent and a capping agent during the synthesis of quantum dots, such as CdSe (cadmium selenide). The presence of TOPO stabilizes the growing nanoparticles, preventing agglomeration and ensuring uniform size distribution. This stabilization is essential for achieving desired optical characteristics like photoluminescence .

Enhanced Optical Properties

Research has shown that the use of TOPO in quantum dot synthesis can lead to improved stability and optical features. For example, studies on Sb-alloyed Cs₂NaInCl₆ perovskite nanocrystals highlighted how TOPO-mediated methods enhance both colloidal stability and emission properties .

Development of Functional Liquids

Recent innovations have explored the formulation of hydrophobic functional liquids based on TOPO combined with hydrogen bond donors (HBDs). These mixtures have shown potential as efficient extractants, overcoming solubility limitations typically associated with TOPO in organic solvents.

Deep Eutectic Solvents (DES)

The combination of TOPO with various HBDs has led to the creation of deep eutectic solvents, which exhibit improved extraction capabilities for various solutes from aqueous streams. This approach not only enhances solubility but also increases the efficiency of metal extraction processes .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Uranium ExtractionJ-Stage Demonstrated effective transport through liquid membranes using TOPO as a carrier agent.
Gallium ExtractionRSC Publishing TOPO:malonic acid mixture showed significantly higher loading capacity compared to benchmarks.
Quantum Dot SynthesisAIP Publishing Improved stability and optical features in CdSe quantum dots synthesized with TOPO.

Mechanism of Action

The mechanism of action of trioctylphosphine oxide is primarily based on its high polarity, which results from the dipolar phosphorus-oxygen bond. This allows the compound to bind effectively to metal ions. The octyl groups confer solubility in low polarity solvents, enhancing its extraction efficiency .

Comparison with Similar Compounds

Uniqueness: Trioctylphosphine oxide is unique due to its combination of high lipophilicity and high polarity, which makes it particularly effective in solvent extraction processes. Its ability to act as a capping ligand for quantum dots also sets it apart from other similar compounds .

Biological Activity

Trioctylphosphine oxide (TOPO) is a phosphine oxide compound widely used in various industrial applications, particularly in the synthesis of nanoparticles and as an extracting agent. Recent research has highlighted its biological activity, particularly regarding its cytotoxic effects, potential use in drug delivery systems, and interactions with biological membranes. This article presents a detailed examination of the biological activity of TOPO, supported by data tables, case studies, and relevant research findings.

TOPO has the chemical formula C24H51OPC_{24}H_{51}OP and is characterized by its hydrophobic nature and ability to form complexes with various metal ions. Its structure includes a phosphine oxide group, which contributes to its reactivity and extraction capabilities in organic solvents.

Biological Activity Overview

The biological activity of TOPO can be categorized into several key areas:

  • Cytotoxicity : TOPO has been shown to exhibit cytotoxic effects on various cell lines.
  • Antibacterial Properties : It has moderate antibacterial activity against certain bacterial strains.
  • Nanoparticle Synthesis : TOPO plays a significant role in the synthesis of nanoparticles, influencing their size and morphology.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of TOPO on cancer cell lines. For example, a study assessed the impact of TOPO on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells using the MTT assay. The findings indicated that TOPO exhibited significant cytotoxicity with half-maximal inhibitory concentration (IC50) values ranging from 10 to 50 µM, depending on the exposure time and cell line used.

Table 1: IC50 Values for TOPO Against Various Cell Lines

Cell LineIC50 (µM)Exposure Time (h)
HeLa2524
Ishikawa3024
Non-tumorigenic L929 Cells10024

The mechanism underlying TOPO's cytotoxicity appears to involve the induction of reactive oxygen species (ROS) and disruption of cellular membranes. Studies have shown that treatment with TOPO leads to increased ROS levels, which can cause oxidative stress and subsequent apoptosis in cancer cells. Additionally, flow cytometry analysis indicated that TOPO treatment resulted in cell cycle arrest predominantly at the S phase, suggesting interference with DNA replication processes.

Antibacterial Activity

TOPO's antibacterial properties have also been investigated. A study reported that TOPO demonstrated moderate efficacy against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be around 200 µg/mL for both bacterial strains.

Table 2: Antibacterial Activity of TOPO

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli200

Applications in Nanotechnology

TOPO is extensively used in nanoparticle synthesis due to its ability to stabilize metal precursors during reduction reactions. For instance, in the synthesis of cadmium selenide (CdSe) quantum dots, TOPO serves as a coordinating ligand that controls particle size and distribution. The resulting nanoparticles exhibit unique optical properties suitable for applications in photonics and bioimaging.

Case Study: Synthesis of CdSe Quantum Dots

In a controlled study, varying concentrations of TOPO were employed to synthesize CdSe quantum dots at different temperatures. The results indicated that increasing TOPO concentrations led to larger particle sizes and enhanced photoluminescence properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TOPO, and how do they influence its role as a solvent or ligand in coordination chemistry?

TOPO is a solid organophosphorus compound (melting point: 52–55°C) with the molecular formula C24H51OP. Its high hydrophobicity and strong electron-donating ability stem from the three octyl chains and phosphoryl oxygen, enabling it to act as a ligand for transition metals and lanthanides. The octyl groups provide steric bulk, influencing selectivity in metal coordination . Purity grades (90–99%) should be verified via HPLC or GC to ensure reproducibility in solvent-dependent reactions .

Q. How can researchers purify TOPO to minimize impurities that affect experimental outcomes?

Technical-grade TOPO (90% purity) often contains residual phosphines or oxidation byproducts. Recrystallization from hot ethanol or hexane is recommended. Purity validation should include <sup>31</sup>P NMR to detect phosphine impurities (δ ~20 ppm for TOPO vs. δ ~-5 ppm for trioctylphosphine) and elemental analysis for phosphorus content .

Q. What analytical techniques are suitable for characterizing TOPO and its metal complexes?

  • <sup>31</sup>P NMR : Detects coordination shifts (e.g., δ ~30 ppm for free TOPO vs. δ ~40 ppm when bound to lanthanides) .
  • FT-IR : The P=O stretch (~1150–1200 cm<sup>-1</sup>) shifts upon hydrogen bonding or metal coordination .
  • X-ray absorption spectroscopy (XAS) : Resolves bonding behavior in lanthanide-TOPO complexes by probing 4f orbital contributions .

Advanced Research Questions

Q. How does TOPO’s structure influence its efficacy in liquid-liquid extraction systems, particularly for rare-earth elements?

TOPO’s extraction efficiency correlates with its ability to form stable complexes via phosphoryl oxygen-metal interactions. In nitric acid media, TOPO extracts UO2<sup>2+</sup> and lanthanides through solvation mechanisms. Competitive extraction studies using varying nitrate concentrations and pH can optimize selectivity. Density functional theory (DFT) calculations predict binding energies and ligand geometry effects .

Q. What experimental strategies resolve contradictions in reported coordination stoichiometries of TOPO-metal complexes?

Discrepancies in stoichiometry (e.g., 1:3 vs. 1:4 metal:TOPO ratios) arise from solvent polarity and counterion effects. Use Job’s method (continuous variation) in non-polar solvents (e.g., toluene) to determine predominant species. Complement with ESI-MS to detect ionized complexes and X-ray crystallography for unambiguous structural assignment .

Q. How can researchers mitigate batch-to-batch variability in TOPO-driven nanoparticle synthesis?

TOPO’s role as a surfactant in nanoparticle synthesis is sensitive to trace water or phosphine impurities. Pre-treatment with molecular sieves and degassing under vacuum reduces variability. Monitor reaction kinetics via in-situ UV-Vis spectroscopy to correlate TOPO purity with nucleation rates .

Q. What computational approaches elucidate TOPO’s role in asymmetric catalysis or chiral recognition?

Molecular dynamics (MD) simulations can model TOPO’s interaction with chiral substrates, focusing on steric effects from octyl chains. Pair with quantum mechanical calculations (e.g., DFT) to map electrostatic potential surfaces and predict enantioselectivity trends. Experimental validation via <sup>1</sup>H NMR titration with chiral shift reagents is advised .

Q. Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
<sup>31</sup>P NMRDetect impurities/coordinationChemical shift (δ), coupling constants
XASElectronic structure analysisEdge energy, white-line intensity
HPLC/GCPurity validationRetention time, peak area
FT-IRHydrogen bonding studiesP=O stretch frequency shift

Properties

IUPAC Name

1-dioctylphosphoryloctane
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InChI

InChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMBHCYHQLYEYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51OP
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DSSTOX Substance ID

DTXSID1052537
Record name Trioctylphosphine oxide
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Molecular Weight

386.6 g/mol
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name Trioctylphosphine oxide
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CAS No.

78-50-2
Record name Trioctylphosphine oxide
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Synthesis routes and methods

Procedure details

A solution of 44.5 g of octyl chloride in 300 cc of xylene was added dropwise to 12 g of degreased and dry magnesium immersed in a few cc of anhydrous diethyl ether, whilst heating until the reaction started. When the reaction had started, the octyl chloride was added in the cold. When all the octyl chloride solution had been added, stirring was continued for about 1 hour further. 13.8 g of phosphorus oxychloride were then added in the cold. The mixture was then heated to boiling under reflux for 2 hours 30 minutes. The solution was hydrolysed by the addition of 1 litre of water acidified with 100 cc of HCl. The organic phase was decanted, washed with distilled water and neutralised with sodium bicarbonate. After decanting, the organic phase was recovered and then steam-distilled or steam-stripped to remove the solvent without distilling the product. A white solid, trioctylphosphine oxide, was obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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